molecular formula C6H8INO2 B2917820 4-[(E)-2-Iodoethenyl]morpholin-3-one CAS No. 1955564-30-3

4-[(E)-2-Iodoethenyl]morpholin-3-one

Cat. No.: B2917820
CAS No.: 1955564-30-3
M. Wt: 253.039
InChI Key: OHVQYVBODIWXQD-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-2-Iodoethenyl]morpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the iodoethenyl group in this compound adds unique reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-Iodoethenyl]morpholin-3-one typically involves the reaction of morpholine derivatives with iodoethenyl reagents. One common method is the reaction of morpholine with iodoethene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-Iodoethenyl]morpholin-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodoethenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the iodoethenyl group can lead to the formation of ethyl or ethylene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: New morpholine derivatives with different functional groups.

    Oxidation Reactions: Oxidized morpholine derivatives.

    Reduction Reactions: Reduced morpholine derivatives.

Scientific Research Applications

4-[(E)-2-Iodoethenyl]morpholin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(E)-2-Iodoethenyl]morpholin-3-one involves its interaction with specific molecular targets. The iodoethenyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the modification of biological molecules. The morpholine ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simple morpholine derivative without the iodoethenyl group.

    4-(2-Iodoethenyl)morpholine: A similar compound with the iodoethenyl group attached to a different position on the morpholine ring.

    3-Iodomorpholine: Another iodo-substituted morpholine derivative.

Uniqueness

4-[(E)-2-Iodoethenyl]morpholin-3-one is unique due to the specific positioning of the iodoethenyl group, which imparts distinct reactivity and potential for various chemical transformations. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[(E)-2-iodoethenyl]morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8INO2/c7-1-2-8-3-4-10-5-6(8)9/h1-2H,3-5H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVQYVBODIWXQD-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1/C=C/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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